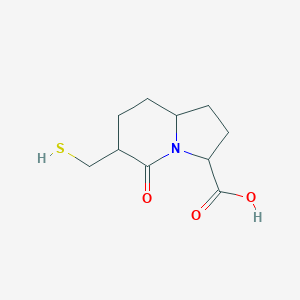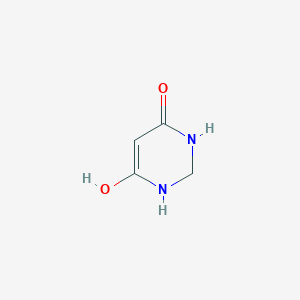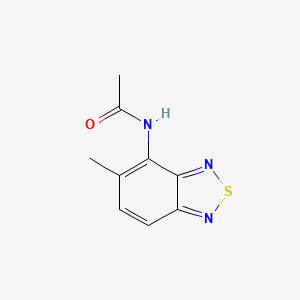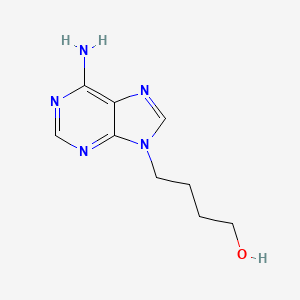
9H-Purine-9-butanol, 6-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-9-butanol, 6-amino-: is a compound belonging to the class of 6-aminopurines. These compounds are characterized by the presence of an amino group at the 6th position of the purine ring. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. The compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-butanol, 6-amino- typically involves the halogenation of 2-amino-9-(2-substituted ethyl)purine to give 2-amino-9-(2-halogenoethyl)purine. This halogenated compound is then reacted with diethylmalonate under relatively mild reaction conditions to produce the desired compound . The reaction conditions often involve the use of polar or nonpolar organic solvents and halogenating agents.
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high selectivity and process efficiency. The use of mild reaction conditions and effective halogenating agents allows for the production of the compound in a pure form with high yield .
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-9-butanol, 6-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed: The major products formed from these reactions include various halogenated and oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine-9-butanol, 6-amino- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It has been shown to act as an inhibitor of certain enzymes and receptors, making it valuable in the study of biochemical pathways .
Medicine: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different compounds .
Mechanism of Action
The mechanism of action of 9H-Purine-9-butanol, 6-amino- involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes, indicating the involvement of the intrinsic mitochondrial pathway . Additionally, it can affect the expression of certain miRNAs, contributing to its antitumor effects .
Comparison with Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound is similar in structure but has a propanoic acid group instead of a butanol group.
6-Amino-9H-purine-9-propionic acid: Another similar compound with a propionic acid group.
Uniqueness: The uniqueness of 9H-Purine-9-butanol, 6-amino- lies in its butanol group, which provides different chemical properties and reactivity compared to its similar compounds. This structural difference allows for unique applications and reactions that are not possible with other 6-aminopurines .
Properties
CAS No. |
715-68-4 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)butan-1-ol |
InChI |
InChI=1S/C9H13N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,11,12) |
InChI Key |
YVGRTJPOYUDDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


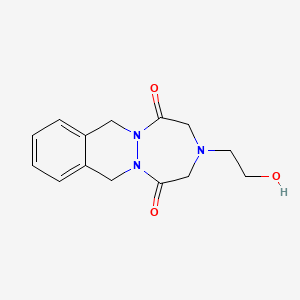

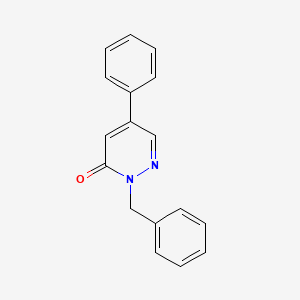
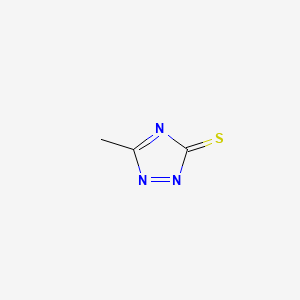
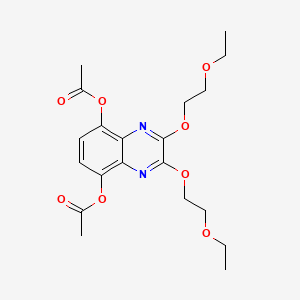

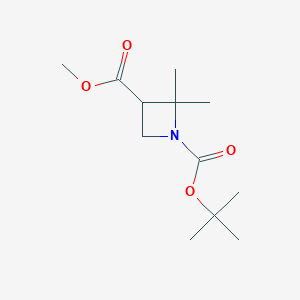
![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
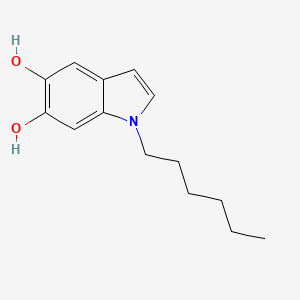
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
